Quipazine dimaleate

概要

説明

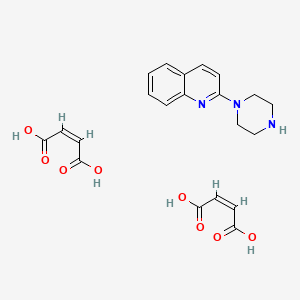

Quipazine dimaleate is a chemical compound known for its role as a selective 5-hydroxytryptamine 3 receptor agonist. It is also known to display antagonist activity at peripheral 5-hydroxytryptamine 3 receptors . The compound has a molecular weight of 445.43 and a chemical formula of C13H15N3.2C4H4O4 . This compound is primarily used in scientific research to study the serotonin system and its effects on various biological processes.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of quipazine dimaleate involves the reaction of 2-(1-piperazinyl)quinoline with maleic acid. The reaction typically occurs under controlled conditions to ensure the formation of the dimaleate salt. The process involves dissolving 2-(1-piperazinyl)quinoline in a suitable solvent, followed by the addition of maleic acid. The reaction mixture is then stirred and heated to facilitate the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with specialized equipment to ensure the purity and yield of the final product. The reaction conditions are optimized to maximize the efficiency of the synthesis process .

化学反応の分析

反応の種類: キパジンジマレイン酸塩は、以下を含む様々な化学反応を起こします。

酸化: キパジンジマレイン酸塩は、特定の条件下で酸化されて、酸化された誘導体を形成することがあります。

還元: この化合物は、還元反応を受けて、還元された形態を生成することもあります。

置換: キパジンジマレイン酸塩は、置換反応に参加することができます。この反応では、分子中の1つ以上の原子が、他の原子または基に置き換えられます.

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用することができます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によりキノリン誘導体が生成される場合があり、一方、還元によりピペラジン誘導体が生成される場合があります .

4. 科学研究への応用

キパジンジマレイン酸塩は、以下を含む幅広い科学研究への応用を持っています。

化学: セロトニン受容体アゴニストの化学的性質と反応性を研究するために使用されます。

生物学: キパジンジマレイン酸塩は、神経伝達や細胞シグナル伝達など、様々な生物学的プロセスにおけるセロトニンの役割を理解するための研究で使用されています。

科学的研究の応用

Pharmacological Properties

Quipazine primarily acts as an agonist at the 5-HT2 serotonin receptor, influencing several physiological and behavioral processes. Its pharmacological profile includes:

- Neurotransmitter Modulation : Quipazine enhances the effects of serotonin, leading to alterations in mood and behavior. It has been shown to induce head-twitch responses in animal models, a common indicator of serotonergic activity .

- Neuroprotective Effects : Research indicates that quipazine may exacerbate oxidative stress under certain conditions, particularly when combined with glutamate, which is known to induce neurotoxicity. In vitro studies demonstrated that quipazine treatment increased caspase-3 levels, indicating heightened apoptotic activity in neuronal cells .

Neuropharmacology

Quipazine's role in neuropharmacology is significant. It has been utilized to explore the mechanisms underlying serotonin's effects on locomotion and behavior:

- Locomotor Activity Studies : Quipazine administration has been linked to enhanced locomotor activity in animal models. Studies have shown that doses ranging from 0.15 to 1.2 mg/kg can produce notable behavioral changes .

- Spinal Cord Research : Quipazine has been investigated for its potential in restoring locomotion following spinal cord injury. Intrathecal administration has been shown to elicit air-stepping behaviors in rats, suggesting its utility in spinal cord injury research .

Behavioral Studies

Quipazine's effects on behavior have been extensively studied:

- Reinforcement Studies : In experiments assessing drug reinforcement, quipazine was tested alongside opioids like fentanyl. Results indicated that quipazine could alter the reinforcing properties of these drugs, providing insights into addiction mechanisms .

- Serotonergic Effects : The compound's ability to mimic psychedelic effects has led to investigations into its potential therapeutic applications for mood disorders and other psychiatric conditions .

Table 1: Summary of Key Findings from Quipazine Research

Discussion

The diverse applications of quipazine dimaleate underscore its importance in scientific research. Its role as a serotonin receptor agonist positions it as a valuable tool for studying various neurobiological processes and potential therapeutic interventions for disorders related to serotonin dysregulation.

Despite its promising applications, caution is warranted due to the potential for increased oxidative stress and neurotoxic effects under certain conditions. Future research should focus on delineating these risks while exploring the full therapeutic potential of this compound.

作用機序

キパジンジマレイン酸塩は、5-ヒドロキシトリプタミン3受容体に結合して活性化することによって、その効果を発揮します。 この活性化は、脳やその他の組織におけるセロトニンのレベルの調節につながります。 この化合物は、末梢5-ヒドロキシトリプタミン3受容体において拮抗薬活性を示すことも知られており、様々な生理学的プロセスに影響を与える可能性があります 。 キパジンジマレイン酸塩の主な分子標的は、5-ヒドロキシトリプタミン3受容体であり、その作用機序は、これらの受容体の活性化とそれに続くシグナル伝達経路の活性化を含んでいます .

6. 類似化合物の比較

キパジンジマレイン酸塩は、5-ヒドロキシトリプタミン3受容体における選択的アゴニスト活性において、ユニークです。 類似の化合物には、以下が含まれます。

キパジン: 同様のセロトニン受容体活性を示す関連化合物。

ピボセロド: 選択的5-ヒドロキシトリプタミン4受容体拮抗薬。

リザトリプタンベンゾエート: 片頭痛の緩和に使用される選択的5-ヒドロキシトリプタミン1Bおよび5-ヒドロキシトリプタミン1D受容体アゴニスト.

キパジンジマレイン酸塩は、5-ヒドロキシトリプタミン3受容体における特異的な活性により際立っており、セロトニン研究や薬理学において貴重なツールとなっています .

類似化合物との比較

Quipazine dimaleate is unique in its selective agonist activity at 5-hydroxytryptamine 3 receptors. Similar compounds include:

Quipazine: A related compound with similar serotonin receptor activity.

Piboserod: A selective 5-hydroxytryptamine 4 receptor antagonist.

Rizatriptan benzoate: A selective 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptor agonist used for migraine relief.

This compound stands out due to its specific activity at 5-hydroxytryptamine 3 receptors, making it a valuable tool in serotonin research and pharmacology .

生物活性

Quipazine dimaleate is a compound of significant interest due to its interactions with serotonin receptors, particularly the 5-HT2A and 5-HT3 receptors. This article explores the biological activity of this compound through various studies, highlighting its agonistic effects on serotonin receptors, implications in behavioral pharmacology, and potential therapeutic applications.

Overview of this compound

This compound is primarily recognized as a selective agonist for the 5-HT3 receptor . It also exhibits antagonist properties at peripheral 5-HT3 receptors, which suggests a dual pharmacological profile that may be relevant in various therapeutic contexts . The compound is derived from quipazine, a piperazine derivative known for its psychoactive effects.

Serotonin Receptor Agonism

This compound acts as an agonist on several serotonin receptor subtypes:

- 5-HT2A Receptors : Quipazine binds to and activates 5-HT2A receptors, which are implicated in mood regulation and psychedelic effects. Studies have demonstrated that quipazine induces behaviors akin to classic psychedelics, such as the head-twitch response in rodents, which is mediated by 5-HT2A receptor activation .

- 5-HT3 Receptors : As a selective agonist for the 5-HT3 receptor, quipazine plays a role in modulating neurotransmitter release and neuronal excitability. This receptor is crucial in mediating nausea and vomiting responses and has implications in anxiety disorders .

Behavioral Pharmacology

Research has shown that this compound can influence various behavioral outcomes:

- Psychedelic-Like Effects : In animal models, quipazine has been shown to produce significant increases in head-twitch responses, indicative of psychedelic activity. The maximal response occurs shortly after administration and can last over an hour .

- Locomotor Activity : Quipazine's role in locomotor behavior has been investigated through spinal cord studies. Administration via intrathecal injection has been linked to enhanced locomotor-like activity in neonatal rats, suggesting its potential for therapeutic applications in spinal cord injuries .

Table 1: Summary of Key Research Findings

Detailed Research Findings

- Psychedelic Properties : A study indicated that quipazine's activation of the 5-HT2A receptor results in changes consistent with classic psychedelics, including immediate early gene expression patterns similar to those induced by other known psychedelics like LSD .

- Electrophysiological Studies : Electrophysiological assessments showed that quipazine depresses firing rates of serotonin-containing neurons in the dorsal raphe nucleus, further confirming its agonistic activity on serotonin receptors .

- Spinal Cord Studies : In experiments involving intrathecal administration, quipazine facilitated locomotor-like behaviors when combined with sensory stimulation, indicating its potential role in spinal cord injury recovery .

特性

IUPAC Name |

(Z)-but-2-enedioic acid;2-piperazin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3.2C4H4O4/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;2*5-3(6)1-2-4(7)8/h1-6,14H,7-10H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOSOCRJSSWBEQ-SPIKMXEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1NCCN(C1)C2=NC3=CC=CC=C3C=C2.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017665 | |

| Record name | 2-(1-Piperazinyl)quinoline Dimaleate; 2-(1-Piperazinyl)quinoline (Z)-2-Butenedioate (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150323-78-7 | |

| Record name | 2-(1-Piperazinyl)quinoline Dimaleate; 2-(1-Piperazinyl)quinoline (Z)-2-Butenedioate (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。